molecular formula C17H18ClNOS B5326446 N-[(2-methoxynaphthalen-1-yl)methyl]-1-thiophen-2-ylmethanamine;hydrochloride

N-[(2-methoxynaphthalen-1-yl)methyl]-1-thiophen-2-ylmethanamine;hydrochloride

Cat. No.: B5326446
M. Wt: 319.8 g/mol
InChI Key: AUQHLUUZOPLLMY-UHFFFAOYSA-N
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Description

N-[(2-methoxynaphthalen-1-yl)methyl]-1-thiophen-2-ylmethanamine;hydrochloride is a complex organic compound that features a naphthalene ring substituted with a methoxy group and a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2-methoxynaphthalen-1-yl)methyl]-1-thiophen-2-ylmethanamine typically involves a multi-step process. One common method includes the following steps:

    Starting Materials: The synthesis begins with 2-methoxynaphthalene and thiophene-2-carbaldehyde.

    Formation of Intermediate: The intermediate is formed by reacting 2-methoxynaphthalene with a suitable halogenating agent to introduce a halogen atom at the desired position.

    Coupling Reaction: The halogenated intermediate is then coupled with thiophene-2-carbaldehyde using a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Heck reaction.

    Final Product Formation: The final step involves the reduction of the intermediate to form N-[(2-methoxynaphthalen-1-yl)methyl]-1-thiophen-2-ylmethanamine, followed by conversion to its hydrochloride salt.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

N-[(2-methoxynaphthalen-1-yl)methyl]-1-thiophen-2-ylmethanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxy and thiophene moieties.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

    Oxidation: Oxidized derivatives of the naphthalene and thiophene rings.

    Reduction: Reduced forms of the compound with hydrogenated functional groups.

    Substitution: Substituted derivatives with various nucleophiles.

Scientific Research Applications

N-[(2-methoxynaphthalen-1-yl)methyl]-1-thiophen-2-ylmethanamine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of N-[(2-methoxynaphthalen-1-yl)methyl]-1-thiophen-2-ylmethanamine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-((2-methoxynaphthalen-1-yl)ethynyl)phenyl)-4-methylbenzenesulfonamide
  • (E)-3,4-Dihydroxy-N’-[(2-methoxynaphthalen-1-yl)methylene]benzohydrazide

Uniqueness

N-[(2-methoxynaphthalen-1-yl)methyl]-1-thiophen-2-ylmethanamine is unique due to its combination of a methoxynaphthalene moiety and a thiophene ring. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

N-[(2-methoxynaphthalen-1-yl)methyl]-1-thiophen-2-ylmethanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NOS.ClH/c1-19-17-9-8-13-5-2-3-7-15(13)16(17)12-18-11-14-6-4-10-20-14;/h2-10,18H,11-12H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUQHLUUZOPLLMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C2=CC=CC=C2C=C1)CNCC3=CC=CS3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18ClNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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